N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur atoms within their ring structures
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have affinity towards 5-ht 1a receptors .
Mode of Action
It is suggested that similar compounds interact with their targets through relevant electrostatic interactions .
Biochemical Pathways
Compounds that target 5-ht 1a receptors are known to influence serotoninergic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method involves the coupling of benzothiophene derivatives with thiophene sulfonamide under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler compound with similar structural features.
Thiophene-2-sulfonamide: Another related compound with a sulfonamide group attached to a thiophene ring.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide is unique due to its combined structural features of both benzothiophene and thiophene-2-sulfonamide. This combination imparts distinct chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S3/c1-11(16-21(17,18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQUXRTALSXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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